Diisodecyl pentaerythritol diphosphite

Descripción general

Descripción

Diisodecyl pentaerythritol diphosphite is a chemical compound with the molecular formula C25H50O6P2 and a molecular weight of 508. It is commonly used as an antioxidant and stabilizer in various polymer applications, including polyvinyl chloride (PVC), unsaturated resins, saturated resins, polyester polyol, and epoxy resins . This compound is known for its excellent thermal resistance, outstanding color improvement, and long-term stability .

Métodos De Preparación

The synthesis of diisodecyl pentaerythritol diphosphite typically involves the esterification of pentaerythritol with phosphorous acid and isodecyl alcohol. The reaction is catalyzed by an organic amine, which also functions as a hydrolytic stabilizer . The process involves heating the reactants under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale batch reactors to optimize yield and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

DPP primarily functions as a secondary antioxidant, neutralizing hydroperoxides (ROOH) and free radicals formed during polymer oxidation. Its phosphite groups () act as reducing agents, undergoing oxidation to form phosphate derivatives () . This reaction is critical for interrupting radical chain propagation in polymers like polypropylene (PP) and polyethylene (PE).

Mechanism :

In controlled oxidation studies, DPP increased the oxidation induction time (OIT) of PP by 30–50% at 200°C, demonstrating its capacity to delay thermal oxidative degradation .

Hydrolysis

DPP undergoes hydrolysis in the presence of water, particularly under acidic or alkaline conditions. The reaction proceeds autocatalytically unless inhibited by acid scavengers like triisopropanolamine .

Pathway :

-

Peripheral bond cleavage : Hydrolysis initiates at the P–O–R bonds (R = isodecyl groups), forming phosphorous acid and pentaerythritol intermediates.

-

Complete degradation : Final products include phosphorous acid (), pentaerythritol, and isodecanol .

Factors influencing hydrolysis :

| Factor | Impact on Hydrolysis Rate |

|---|---|

| pH < 4 or pH > 10 | Accelerates significantly |

| Temperature > 60°C | Increases rate 3–5× |

| Presence of acid scavengers | Reduces autocatalysis |

Hydrolytic stability varies with substituents. For example, DPP’s isodecyl groups confer moderate stability compared to aromatic analogs like bis(2,4-dicumylphenyl) pentaerythritol diphosphite, which resists hydrolysis up to 280°C .

Thermal Decomposition

At elevated temperatures (>200°C), DPP decomposes via:

-

Phosphite ester cleavage : Releases volatile isodecanol and generates acidic byproducts (e.g., ), which can catalyze further polymer degradation .

-

Radical formation : Under oxidative thermal stress, DPP degrades into radicals that participate in cross-linking or chain scission reactions .

Thermogravimetric Analysis (TGA) Data :

| Temperature Range (°C) | Mass Loss (%) | Primary Decomposition Products |

|---|---|---|

| 200–250 | 5–10 | Isodecanol, |

| 250–300 | 40–60 | Pentaerythritol, CO₂ |

Comparative Reactivity of Pentaerythritol Diphosphites

The reactivity of DPP is influenced by its alkyl substituents. Below is a comparison with structurally similar compounds :

| Compound | R Group | Hydrolytic Stability | Thermal Stability (°C) | Primary Applications |

|---|---|---|---|---|

| Diisodecyl pentaerythritol diphosphite (DPP) | Isodecyl | Moderate | 200–250 | PVC, polyolefins |

| Distearyl pentaerythritol diphosphite | Stearyl | High | 220–280 | High-temperature polymers |

| Bis(2,4-dicumylphenyl) pentaerythritol diphosphite | Aromatic (cumyl) | Very high | 230–300 | Food-contact polymers |

DPP’s balance of hydrolytic stability and cost-effectiveness makes it suitable for general-purpose polymer stabilization, whereas aromatic derivatives excel in demanding environments .

Environmental and Industrial Implications

-

Wastewater extraction : DPP and related phosphites are recoverable from industrial wastewater via solvent extraction, achieving >95% purity for reuse .

-

Indoor degradation : Oxidation products of DPP, such as phosphates and diesters, have been detected in environmental samples, raising concerns about persistent organic pollutants .

Aplicaciones Científicas De Investigación

Polymer Stabilization

DPPD is widely used in the stabilization of various polymers, including:

- Polyvinyl Chloride (PVC) : Enhances thermal stability and prolongs lifespan.

- Polycarbonate : Improves resistance to UV light and thermal degradation.

- Epoxy Resins : Acts as a stabilizer to enhance performance under thermal stress.

The effectiveness of DPPD as a stabilizer can be attributed to its ability to scavenge free radicals, thereby preventing oxidative damage during processing and application .

| Polymer Type | Application | Benefits |

|---|---|---|

| Polyvinyl Chloride | Construction | Improved durability and weather resistance |

| Polycarbonate | Electronics | Enhanced UV resistance and thermal stability |

| Epoxy Resins | Adhesives | Increased lifespan and performance under heat |

Lubricants

In the lubricant industry, DPPD serves as both an antioxidant and a corrosion inhibitor. It is utilized in automotive and industrial lubricants to prevent oxidation, which can lead to the degradation of lubricant properties over time. The presence of DPPD helps maintain viscosity and performance under extreme conditions .

Thermal Stability in Polypropylene

A study demonstrated that incorporating DPPD into polypropylene (PP) significantly improved its thermal properties. The oxidation induction time (OIT) was measured, showing that DPPD effectively delayed the onset of oxidation compared to PP without additives .

- Results :

- OIT increased from 15 minutes (without DPPD) to 45 minutes (with DPPD).

- The thermal degradation temperature was elevated by approximately 20°C.

This case highlights the compound's role in enhancing the longevity of polymer products.

Food Industry Applications

In food-contact materials, DPPD's safety profile allows it to be used as a stabilizer in adhesives and coatings. Its antioxidant properties help maintain the integrity of food packaging materials, ensuring they do not degrade or release harmful substances into food products.

Environmental Considerations

The use of DPPD raises concerns regarding environmental impact, particularly in waste management. Research indicates that high concentrations of organophosphorus compounds, including DPPD, can be found in industrial wastewater, necessitating efficient recovery methods to mitigate ecological risks .

Mecanismo De Acción

The mechanism of action of diisodecyl pentaerythritol diphosphite involves its ability to scavenge free radicals and decompose hydroperoxides . This compound acts as a secondary antioxidant, reacting with hydroperoxides to yield non-radical products, thereby preventing the propagation of oxidative chain reactions . The molecular targets include free radicals and hydroperoxides, which are neutralized through these reactions .

Comparación Con Compuestos Similares

Diisodecyl pentaerythritol diphosphite is often compared with other phosphite antioxidants such as distearyl pentaerythritol diphosphite and trilauryl phosphite . While all these compounds serve as antioxidants, this compound is unique in its high thermal stability and environmental friendliness, as it does not generate phenolic by-products . Similar compounds include:

- Distearyl pentaerythritol diphosphite

- Trilauryl phosphite

This compound stands out due to its superior performance in high-temperature applications and its ability to improve the color and stability of polymers .

Actividad Biológica

Diisodecyl pentaerythritol diphosphite (DPP) is an organophosphite compound primarily recognized for its role as an antioxidant in various applications, particularly in the stabilization of polymers. This article reviews the biological activity of DPP, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 508.61 g/mol . It is synthesized through a reaction involving phosphorus trichloride, pentaerythritol, and isodecanol, leading to a phosphite ester. The compound's structure allows it to function effectively as an antioxidant by scavenging free radicals and hydroperoxides, which are common in oxidative degradation processes.

DPP operates primarily as a secondary antioxidant , enhancing the oxidative stability of polymers by:

- Scavenging Hydroperoxides : DPP effectively removes hydroperoxides formed during the oxidation of organic materials, thereby preventing further degradation .

- Synergistic Action : It is often used in combination with hindered phenolic antioxidants, which can enhance overall antioxidant efficacy. This synergy can lead to improved thermal stability in materials like polyolefins and polyurethanes .

Antioxidant Properties

DPP has been studied for its ability to improve the oxidative stability of various substrates, including lubricants and plastics. In one study, it was shown that DPP significantly increased the oxidation induction time (OIT) of polypropylene (PP) when incorporated into the resin matrix. This indicates that DPP can effectively delay the onset of oxidation in polymeric materials .

Case Studies

- Polymer Stabilization : A study demonstrated that adding DPP to polypropylene resulted in enhanced thermal properties and reduced thermo-oxidative degradation. The effectiveness was measured through various thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

- Lubricant Applications : In automotive and industrial lubricants, DPP has been shown to improve performance by reducing wear and prolonging lubricant life. The compound's ability to inhibit oxidation processes contributes to lower deposit formation within engines .

- Environmental Recovery : Research highlighted the potential for recovering DPP from industrial wastewater, maintaining its chemical integrity post-extraction. This recovery process not only aids in environmental remediation but also showcases the compound's robustness and versatility in various applications .

Comparative Analysis

The following table summarizes key properties and applications of DPP compared to other antioxidants:

| Property/Application | This compound | Tris(2,4-di-tert-butylphenyl)phosphite |

|---|---|---|

| Molecular Formula | C25H50O6P2 | C30H51O3P |

| Molecular Weight | 508.61 g/mol | 498.73 g/mol |

| Primary Use | Polymer stabilization | Polymer stabilization |

| Antioxidant Mechanism | Secondary antioxidant | Primary antioxidant |

| Synergistic Potential | High with phenolic antioxidants | Moderate with other phosphites |

Propiedades

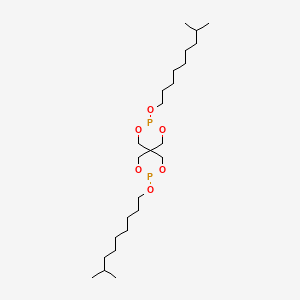

IUPAC Name |

3,9-bis(8-methylnonoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O6P2/c1-23(2)15-11-7-5-9-13-17-26-32-28-19-25(20-29-32)21-30-33(31-22-25)27-18-14-10-6-8-12-16-24(3)4/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUZWKKWWSCRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26544-27-4 | |

| Record name | Diisodecyl pentaerythritol diphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(isodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,9-bis(isodecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL PENTAERYTHRITOL DIPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149I22YK0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.